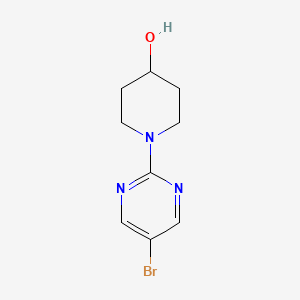

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Übersicht

Beschreibung

The compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a chemical that features a bromopyrimidine moiety linked to a piperidinol group. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds have been explored, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds involves the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring to yield azolyl piperidines, as described in the first paper . This method could potentially be adapted for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of piperidin-4-yl linked pyrimidines has been reported, which involves the nucleophilic attack of amines on chloropyrimidines . This method could also be relevant for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol would consist of a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidinol group at the 2-position. The presence of the bromine atom suggests potential reactivity in further substitution reactions, while the piperidinol group could be involved in hydrogen bonding due to the presence of a hydroxyl group .

Chemical Reactions Analysis

Compounds similar to 1-(5-Bromopyrimidin-2-yl)-4-piperidinol have been shown to participate in various chemical reactions. For instance, the bromopyrimidine moiety could undergo nucleophilic substitution reactions, as seen in the synthesis of piperazinopyrimidines . The piperidinol group could also be involved in reactions typical of alcohols, such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol can be inferred from related compounds. The presence of a bromine atom would increase the molecular weight and could influence the compound's boiling point and density . The hydroxyl group in the piperidinol moiety would contribute to the compound's solubility in polar solvents and could also affect its melting point . The pharmacological properties of similar compounds have been explored, indicating potential biological activity, such as antiemetic and analgesic effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Cine-Amination of Pyrimidines : The cine-amination of 4-substituted-5-bromopyrimidines, including structures related to 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, was investigated, showing the conversion into corresponding aminopyrimidines. This process, involving an SN(ANRORC) mechanism, is significant for the synthesis of diverse pyrimidine derivatives with potential biological activities (Rasmussen et al., 1978).

Pharmacological Applications : Compounds synthesized from structures similar to 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, such as aminopyrimidines, have shown promise as 5-HT1A agonists, which are relevant in the treatment of neurological disorders (Dounay et al., 2009).

Cross-Coupling Reactions : The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution has been utilized to synthesize pyrimidines bearing thiophene fragments from 5-bromopyrimidine, highlighting a method for developing heterocyclic compounds with potential electronic and optical properties (Verbitskiy et al., 2012).

Molecular Docking and Biological Activities : The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates and their evaluation against cancer cell lines, including MCF-7, demonstrate the potential of derivatives for therapeutic applications. Molecular docking studies further support their biological relevance (Parveen et al., 2017).

Material Science and Catalysis

Polymeric Complexes and Catalysis : Azide-bridged polymeric complexes utilizing piperidine-based ligands have shown significant potential in catalysis and material science. Their ability to bind with DNA and proteins suggests applications in biomedical materials and as catalysts in chemical syntheses (Das et al., 2022).

Corrosion Inhibition : Piperidine derivatives have been studied for their efficiency as corrosion inhibitors on metal surfaces, particularly iron. Quantum chemical and molecular dynamic simulation studies provide insights into the adsorption behaviors and inhibition mechanisms, which are crucial for the development of safer and more effective industrial materials (Belghiti et al., 2018).

Eigenschaften

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDDJQBUJMYKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405124 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

CAS RN |

887425-47-0 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)